molecular formula C9H9BrINO B1532180 5-Bromo-2-iodo-N-ethylbenzamide CAS No. 1295978-68-5

5-Bromo-2-iodo-N-ethylbenzamide

Cat. No. B1532180
CAS RN: 1295978-68-5
M. Wt: 353.98 g/mol
InChI Key: KEOBSILORRYJSA-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-N-ethylbenzamide is a chemical compound with the molecular formula C9H9BrINO. It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

5-Bromo-2-iodo-N-ethyl benzamide: is utilized in the synthesis of MOFs, which are highly ordered, porous structures with potential applications in gas storage, separation, and catalysis . The bromo and iodo substituents on the benzamide can act as anchoring points for metal ions, forming stable, crystalline lattices that can be tailored for specific functions.

Photocatalysis

This compound can be incorporated into photocatalytic systems for CO2 reduction . The bromo and iodo groups may enhance carrier transport, leading to improved efficiency in converting CO2 into valuable chemicals using sunlight .

Electron-Induced Decomposition

The compound is a subject of study in electron-induced decomposition, which is relevant for understanding radiation damage to materials and biological systems. It can provide insights into the stability of materials under high-energy radiation .

Safety and Hazards

Safety data sheets for a similar compound, 5-Bromo-2-chloro-N-ethylbenzamide, suggest that if inhaled, the victim should be moved into fresh air and given artificial respiration if necessary. If the compound comes into contact with skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

5-bromo-N-ethyl-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrINO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOBSILORRYJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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